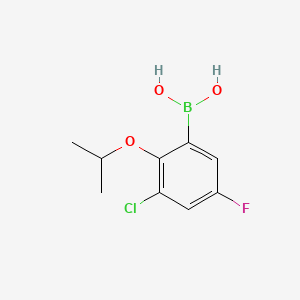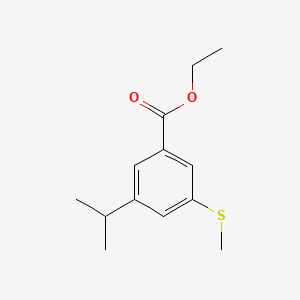
Ethyl 4-(benzyloxy)-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(benzyloxy)-3-methylbenzoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its benzyloxy and methyl substituents on the benzene ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-(benzyloxy)-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the use of acid chlorides. In this case, 4-(benzyloxy)-3-methylbenzoyl chloride reacts with ethanol in the presence of a base like pyridine to form the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(benzyloxy)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(benzyloxy)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(benzyloxy)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparación Con Compuestos Similares
Ethyl 4-(benzyloxy)-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-(benzyloxy)benzoate: Lacks the methyl group, which can influence its reactivity and applications.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 4-(methoxy)-3-methylbenzoate:
The presence of the benzyloxy and methyl groups in this compound makes it unique, providing specific reactivity and properties that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
ethyl 3-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)15-9-10-16(13(2)11-15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Clave InChI |
GYFCADHWKITCNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)






![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)

![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)

